

Spectroscopic data of 2-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzonitrile

Cat. No.: B159054

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Chloro-5-methoxybenzonitrile**

Introduction

In the fields of medicinal chemistry and materials science, the precise characterization of molecular structures is a foundational requirement for innovation. **2-Chloro-5-methoxybenzonitrile** is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules. Its utility is intrinsically linked to its purity and confirmed structure, which can be unequivocally determined through a multi-faceted spectroscopic approach. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing its electronic and vibrational properties.^[1]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **2-Chloro-5-methoxybenzonitrile**, leveraging foundational principles and comparative data from analogous structures. It is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. The methodologies and interpretations presented herein are grounded in established best practices to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

The arrangement of substituents on the benzonitrile core dictates its unique spectroscopic signature. The electron-withdrawing nature of the nitrile and chloro groups, combined with the

electron-donating methoxy group, creates a distinct electronic environment that is interrogated by various spectroscopic methods.

Diagram 1: Molecular Structure of **2-Chloro-5-methoxybenzonitrile**

Caption: Structure of **2-Chloro-5-methoxybenzonitrile** with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule.^[1] For **2-Chloro-5-methoxybenzonitrile**, we expect to see signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	~7.5	d	~2.5	1H
H4	~7.3	dd	~8.5, 2.5	1H
H3	~7.0	d	~8.5	1H

| -OCH₃ | ~3.8 | s | - | 3H |

Interpretation:

- -OCH₃ Protons: The methoxy group protons are expected to appear as a sharp singlet around 3.8 ppm, a typical region for methoxy groups attached to an aromatic ring.
- Aromatic Protons:

- H6: This proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating methoxy group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H4.
- H4: This proton is coupled to both H3 and H6, resulting in a doublet of doublets.
- H3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift relative to the other aromatic protons. It will appear as a doublet due to coupling with H4.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon	Predicted Chemical Shift (δ, ppm)
C1 (C-CN)	~110
C2 (C-Cl)	~135
C3	~115
C4	~125
C5 (C-O)	~160
C6	~118
-C≡N	~117

| -OCH₃ | ~56 |

Interpretation:

- Quaternary Carbons: The carbons bearing the substituents (C1, C2, C5) will have distinct chemical shifts. C5, attached to the highly electronegative oxygen, is expected to be the

most downfield among the aromatic carbons. C2, attached to chlorine, will also be significantly downfield.

- Nitrile Carbon ($\text{-C}\equiv\text{N}$): The nitrile carbon typically appears in the 115-125 ppm range.
- Methoxy Carbon (-OCH_3): The carbon of the methoxy group is expected around 56 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.^[2]

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~2950-2850	Aliphatic C-H stretch (-OCH_3)	Medium
~2230-2220	$\text{C}\equiv\text{N}$ stretch	Strong, Sharp
~1600, ~1480	Aromatic $\text{C}=\text{C}$ stretch	Medium-Strong
~1250	Aryl-O stretch (asymmetric)	Strong
~1050	Aryl-O stretch (symmetric)	Medium

| ~800-700 | C-Cl stretch | Strong |

Interpretation:

- The most characteristic peak will be the strong, sharp absorption for the nitrile ($\text{C}\equiv\text{N}$) group around 2225 cm^{-1} .^[2]
- The presence of the methoxy group will be confirmed by the C-H stretches just below 3000 cm^{-1} and the strong C-O stretching bands.
- Aromatic C-H and $\text{C}=\text{C}$ stretching vibrations will confirm the presence of the benzene ring.

- The C-Cl stretch is expected in the fingerprint region.

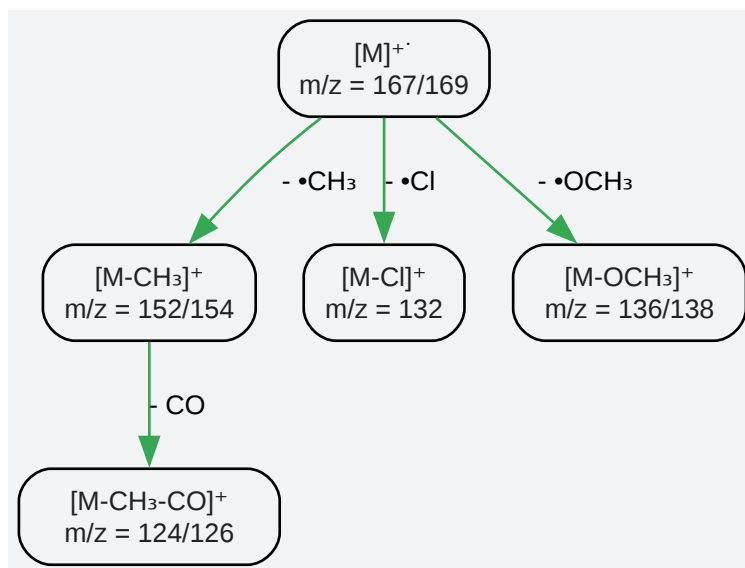
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Chloro-5-methoxybenzonitrile**, we expect to see a molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): A prominent molecular ion peak is expected at $m/z = 167$. The presence of chlorine will result in an $M+2$ peak at $m/z = 169$ with an intensity of approximately one-third that of the M^+ peak, which is characteristic of the natural isotopic abundance of ^{35}Cl and ^{37}Cl .^[3]
- Key Fragmentation Pathways:
 - Loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group to give a fragment at $m/z = 152$.
 - Loss of a chlorine radical ($\bullet\text{Cl}$) to give a fragment at $m/z = 132$.
 - Loss of the entire methoxy group ($\bullet\text{OCH}_3$) to give a fragment at $m/z = 136$.
 - Loss of carbon monoxide (CO) from the fragment at $m/z=152$ to give a fragment at $m/z=124$.

Diagram 2: Predicted Mass Spectrometry Fragmentation of **2-Chloro-5-methoxybenzonitrile**



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Caption: Key fragmentation pathways for **2-Chloro-5-methoxybenzonitrile** in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols that serve as a starting point and can be optimized for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-5-methoxybenzonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[1]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.

- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical spectral width: 0 to 200 ppm.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

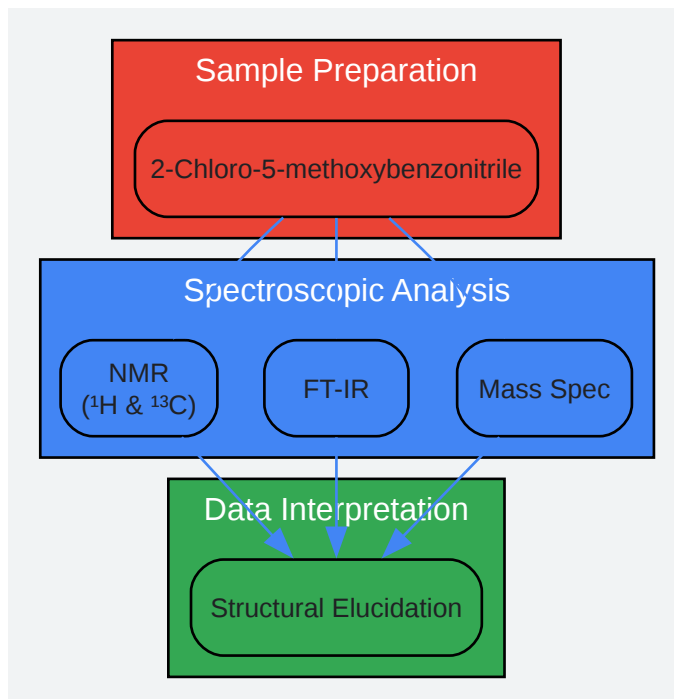
Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Phase (KBr pellet):** Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared Spectrometer.
- **Acquisition:**
 - Record a background spectrum of the empty sample compartment or clean ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .[\[1\]](#)
- **Data Processing:** The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for pure samples.[4]
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[4]
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.
- Data Analysis:
 - Identify the molecular ion peak (M^+) and the M+2 peak to confirm the presence of chlorine.
 - Analyze the fragmentation pattern to support the proposed structure.
 - Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

Diagram 3: General Spectroscopic Characterization Workflow



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- To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-5-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159054#spectroscopic-data-of-2-chloro-5-methoxybenzonitrile]

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